molecular formula C23H31N5O4 B7773958 MFCD05688706

MFCD05688706

Cat. No.: B7773958
M. Wt: 441.5 g/mol
InChI Key: LCEGVKWRPKVAFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD05688706 is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD05688706 involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate amine and alkyl halide precursors.

    Attachment of the hydroxyphenoxypropyl group: This step involves the reaction of a hydroxyphenol derivative with an epoxide or halohydrin under basic conditions.

    Formation of the purine core: This is typically achieved through condensation reactions involving appropriate amine and carbonyl compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

MFCD05688706 can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC or Jones reagent.

    Reduction: The carbonyl groups in the purine core can be reduced to alcohols using reducing agents like NaBH4 or LiAlH4.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: NaBH4, LiAlH4

    Substitution: NaOH, KOH

Major Products

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of alcohol derivatives

    Substitution: Formation of substituted phenoxy derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of MFCD05688706 involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

MFCD05688706 is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.

Properties

IUPAC Name

8-(azepan-1-yl)-7-[2-hydroxy-3-(3-methylphenoxy)propyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O4/c1-16-9-8-10-18(13-16)32-15-17(29)14-28-19-20(25(2)23(31)26(3)21(19)30)24-22(28)27-11-6-4-5-7-12-27/h8-10,13,17,29H,4-7,11-12,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCEGVKWRPKVAFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(CN2C3=C(N=C2N4CCCCCC4)N(C(=O)N(C3=O)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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